2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl 2-methylbenzoate
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Overview
Description
The compound “2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl 2-methylbenzoate” is a chemical compound with the molecular formula C16H16N4O3 . It has a molecular weight of 312.33 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16N4O3/c1-10-5-3-4-6-12(10)15(22)23-8-7-13-11(2)19-16-17-9-18-20(16)14(13)21/h3-6,9H,7-8H2,1-2H3, (H,17,18,19) . This indicates the presence of various functional groups and bonds in the compound .Physical And Chemical Properties Analysis
The compound is solid in its physical form . The IR spectrum and NMR data provide information about the functional groups present in the compound .Scientific Research Applications
Anticancer Properties
The compound’s triazolopyrimidine core makes it an intriguing candidate for cancer research. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it may inhibit tumor growth by interfering with cell proliferation pathways or inducing apoptosis. Further investigations are needed to elucidate its precise mechanisms and potential clinical applications .
Antimicrobial Activity
The compound’s chemical structure hints at potential antimicrobial properties. Researchers have evaluated its efficacy against bacteria, fungi, and even drug-resistant strains. It may serve as a lead compound for developing novel antibiotics or antifungal agents. However, more detailed studies are necessary to validate its effectiveness and safety .
Analgesic and Anti-Inflammatory Effects
Given its structural resemblance to known analgesics and anti-inflammatory drugs, this compound has piqued interest in pain management and inflammation control. Preclinical studies have demonstrated its ability to modulate inflammatory pathways and alleviate pain. Clinical trials are needed to assess its safety and efficacy in humans .
Antioxidant Properties
The presence of heterocyclic rings suggests potential antioxidant activity. Researchers have investigated its ability to scavenge free radicals and protect cells from oxidative stress. Understanding its antioxidant mechanisms could lead to applications in preventing age-related diseases and promoting overall health .
Enzyme Inhibition
The compound’s triazolopyrimidine scaffold may interact with specific enzymes. For instance:
- Cholinesterase Inhibitors : These inhibitors are relevant in Alzheimer’s disease therapy. The compound’s potential in this area warrants further investigation .
Antiviral Activity
Although limited data exist, some studies have explored its antiviral potential. Researchers have tested it against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Its unique structure may interfere with viral replication, but more research is needed to validate these findings .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to interact with their targets through various mechanisms, including allosteric binding .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, including those involved in signal transduction and metabolic processes .
Pharmacokinetics
The compound’s molecular weight (31233) and structure suggest that it may have certain pharmacokinetic characteristics, such as potential for oral bioavailability .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antimicrobial and antitumor activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
properties
IUPAC Name |
2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-10-5-3-4-6-12(10)15(22)23-8-7-13-11(2)19-16-17-9-18-20(16)14(13)21/h3-6,9H,7-8H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETGKEJOMNQRTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCCC2=C(N=C3N=CNN3C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl 2-methylbenzoate |
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